(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine
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Overview
Description
“(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine” is a chemical compound with a molecular weight of 311.3789 dalton . It is used in proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, molecular formula, and molecular weight . The molecular formula of “this compound” is C18H21N3O2, and its molecular weight is 311.38 .
Scientific Research Applications
Antimicrobial Activities
Compounds containing the benzoimidazole moiety, such as (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine, have shown significant effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of derivatives with this moiety, demonstrating their antimicrobial properties against gram-positive and gram-negative bacteria, and fungi like Candida albicans and Aspergillus niger (El-Meguid, 2014).
Luminescent Properties for Technology Applications
The luminescent properties of compounds related to benzoimidazole derivatives have been explored for potential applications in technology. For instance, a study synthesized novel iridium complexes with benzoimidazole-based ligands, demonstrating their potential in fabricating non-doped electrophosphorescence devices due to their bright photoluminescence in solid state (Zhang, Li, & Wang, 2013).
Synthesis of Novel Compounds
Benzoimidazole derivatives have been pivotal in synthesizing various novel compounds with potential applications. One study reported the synthesis of new triazafulvalene systems using derivatives of this compound, opening avenues for further chemical exploration and potential applications (Uršič, Svete, & Stanovnik, 2010).
Polymer Modification and Biomedical Applications
In the field of polymer science, amines including benzoimidazole derivatives have been used to modify polyvinyl alcohol/acrylic acid hydrogels. Such modifications have shown to increase the thermal stability and biological activity of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Mode of Action
It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Biochemical Pathways
The 3,4-dimethoxybenzyl group is known to be cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with biochemical pathways involving thiol groups.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The action environment of this compound is likely to influence its efficacy and stability. For instance, the 3,4-dimethoxybenzyl group is known to be cleaved off at elevated temperatures and in the presence of protons . This suggests that the compound’s action may be influenced by factors such as temperature and pH.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-20-15-10-14(6-7-16(15)21(12)2)19-11-13-5-8-17(22-3)18(9-13)23-4/h5-10,19H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHJUOIVAKWIIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354104 |
Source
|
Record name | (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337925-60-7 |
Source
|
Record name | (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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